3-(Methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid
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Overview
Description
3-(Methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid is a chemical compound with the molecular formula C8H14F3NO2S. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is combined with 2,2,2-trifluoroacetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanylmethyl)azetidine typically involves the reaction of azetidine with methylsulfanyl reagents under controlled conditions. One common method includes the use of methylthiomethyl chloride in the presence of a base to introduce the methylsulfanyl group onto the azetidine ring . The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of trifluoroacetic acid as a counterion helps in stabilizing the compound and enhancing its solubility in various solvents .
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanylmethyl)azetidine undergoes several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The azetidine ring can be reduced to form more stable amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-(Methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanylmethyl)azetidine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The trifluoroacetic acid component may enhance the compound’s solubility and stability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound, a four-membered nitrogen-containing heterocycle.
Methylsulfanyl derivatives: Compounds with similar methylsulfanyl groups attached to different core structures.
Trifluoroacetic acid derivatives: Compounds containing the trifluoroacetic acid moiety combined with various other functional groups.
Uniqueness
3-(Methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid is unique due to the combination of the azetidine ring, methylsulfanyl group, and trifluoroacetic acid. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
3-(methylsulfanylmethyl)azetidine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS.C2HF3O2/c1-7-4-5-2-6-3-5;3-2(4,5)1(6)7/h5-6H,2-4H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZFILUQKRTYDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1CNC1.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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